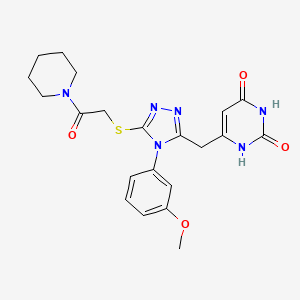

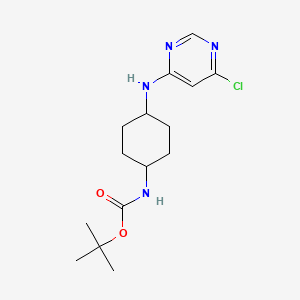

![molecular formula C18H15ClN2O3 B2364815 5-cloro-3-(2-(3,4-dihidroquinolin-1(2H)-il)-2-oxoetílico)benzo[d]oxazol-2(3H)-ona CAS No. 902254-93-7](/img/structure/B2364815.png)

5-cloro-3-(2-(3,4-dihidroquinolin-1(2H)-il)-2-oxoetílico)benzo[d]oxazol-2(3H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Aplicaciones Científicas De Investigación

Síntesis de oxindoles que contienen hidroxilo y 3,4-dihidroquinolin-2-onas

Este compuesto se puede utilizar en la síntesis de oxindoles que contienen hidroxilo y 3,4-dihidroquinolin-2-onas mediante la ariloxilación en cascada mediada por oxona de alquenos activados . Los productos se pueden controlar ajustando la estructura de los alquenos de partida .

Química medicinal

La porción 3,4-dihidroquinazolinona (DHQ), que forma parte de la estructura de este compuesto, es un andamiaje muy valorado en la química medicinal debido a la gran cantidad de compuestos biológicamente activos basados en esta estructura central .

Síntesis de 3,4-dihidroquinazolinonas sustituidas

Este compuesto se puede utilizar en la síntesis de 3,4-dihidroquinazolinonas sustituidas mediante una reacción de tipo Leuckart-Wallach sin metales . Esta reacción proporciona un punto de entrada atractivo a esta importante clase de compuestos .

Reacción en cascada descarboxilativa catalizada por Fe

Se desarrolla una reacción en cascada descarboxilativa catalizada por Fe práctica de N-aril cinnamamidas con aldehídos alifáticos para proporcionar 3,4-dihidroquinolin-2 (1H)-onas alquiladas en C3 .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have shown significant antioomycete activity against phytopathogens likePythium recalcitrans

Mode of Action

Studies on similar compounds suggest that they might disrupt the biological membrane systems of their targets . This disruption could interfere with the normal functioning of the cells, leading to their death .

Biochemical Pathways

Disruption of these pathways could lead to cell death .

Result of Action

The result of the compound’s action is likely the death of the targeted cells due to disruption of their biological membrane systems . This could potentially make the compound effective against certain types of pathogens, such as oomycetes .

Propiedades

IUPAC Name |

5-chloro-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-13-7-8-16-15(10-13)21(18(23)24-16)11-17(22)20-9-3-5-12-4-1-2-6-14(12)20/h1-2,4,6-8,10H,3,5,9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURWACYEIBHFKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

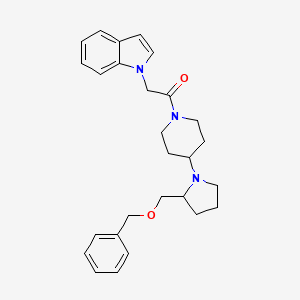

![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)

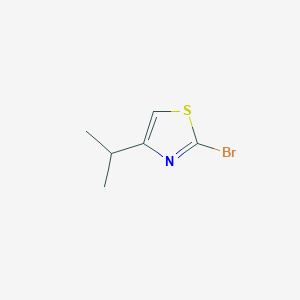

![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)

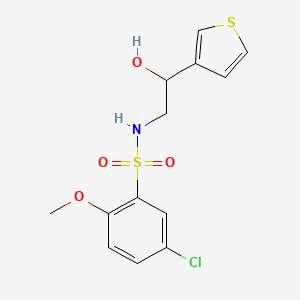

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)

![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)

![(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2364747.png)

![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)

![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-tert-butylacetamide](/img/structure/B2364754.png)